Amoxydramine camsilate

Description

Historical Trajectories of Amoxydramine (B1665477) Camsilate Investigation

The investigation of Amoxydramine has evolved from its initial development to its later identification as a metabolite of a widely used drug. The active moiety, Amoxydramine, was originally patented by the Allied Chemical Corp. as a tertiary dialkylarylcarbinol derivative with potential applications as an antitussive, sedative, and antihypertensive agent. ncats.io This initial classification highlights a broad exploratory phase common in medicinal chemistry.

Table 2: Key Milestones in Amoxydramine Investigation

| Milestone | Significance | Year Noted | Source(s) |

|---|---|---|---|

| Patented by Allied Chemical Corp. | Initial investigation as a potential antitussive, sedative, and antihypertensive agent. | Unknown | ncats.io |

| INN Assignment | Formal recognition as a distinct chemical substance in pharmacology. | Noted by 2007 | ontosight.ai |

Current Research Paradigms and Unaddressed Inquiries for Amoxydramine Camsilate

Current research on this compound and related compounds is moving beyond its foundational antihistaminic properties to explore a wider range of biological activities. However, several key questions remain unanswered, forming the basis of ongoing and future investigations.

One of the primary unaddressed inquiries is the definitive mechanism behind the initially patented, yet not fully characterized, antihypertensive effects. ncats.io While some compounds with a camsilate salt form are used for hypertension, their mechanisms are typically well-defined, unlike that of Amoxydramine. The divergence between its established role as an H1 antagonist and its potential effects on the cardiovascular system presents a significant research gap.

Table 3: Summary of Investigated and Reported Biological Activities

| Activity | Description | Source(s) |

|---|---|---|

| Antihistamine | Acts as a competitive antagonist of histamine (B1213489) H1 receptors. | ontosight.ai |

| Sedative | Exhibits sedative effects, a common characteristic of first-generation antihistamines. | ncats.io |

| Anticholinergic | Possesses anticholinergic properties, contributing to some of its effects. | ontosight.aiontosight.ai |

| Antihypertensive | Patented with potential antihypertensive activity, but the mechanism is not well defined. | ncats.io |

Table 4: Unaddressed Inquiries for Amoxydramine Research

| Research Question | Description of Inquiry | Potential Approach |

|---|---|---|

| Mechanism of Antihypertensive Action | The molecular targets and signaling pathways responsible for the reported antihypertensive effects are unknown. | Receptor binding assays, in vivo cardiovascular models. |

| Pharmacological Role as a Metabolite | To what extent does Amoxydramine contribute to the therapeutic and side effect profile of its parent drug, diphenhydramine (B27)? | Comparative pharmacokinetic and pharmacodynamic studies of both compounds. |

Compound Names Mentioned

Table 5: List of Compounds

| Compound Name |

|---|

| This compound |

| Amoxydramine |

| Diphenhydramine |

| Histamine |

| Trimetaphan Camsilate |

| Piperazine Camsilate |

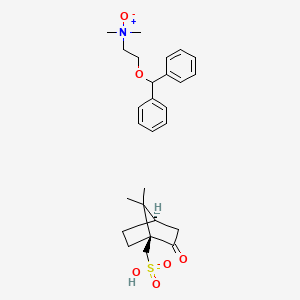

Structure

2D Structure

Properties

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine oxide;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.C10H16O4S/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h3-12,17H,13-14H2,1-2H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJTVDSLFJIKMP-STOWLHSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934767 | |

| Record name | 2-(Diphenylmethoxy)-N,N-dimethylethan-1-amine N-oxide--(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15350-99-9 | |

| Record name | Amoxydramine camsilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15350-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxydramine camsilate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015350999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diphenylmethoxy)-N,N-dimethylethan-1-amine N-oxide--(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxydramine camsilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXYDRAMINE CAMSILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L1FU2EO79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Amoxydramine Camsilate

Established Synthetic Pathways for Amoxydramine (B1665477) Camsilate

While specific literature detailing a complete, optimized synthesis of amoxydramine camsilate is not extensively available, its preparation can be logically deduced from the established synthesis of its precursors followed by a standard acid-base reaction to form the salt.

Precursor Identification and Intermediate Reaction Analysis

The synthesis of this compound involves two primary precursors: amoxydramine (diphenhydramine N-oxide) and camphorsulfonic acid.

Synthesis of Amoxydramine (Diphenhydramine N-oxide):

The precursor for amoxydramine is diphenhydramine (B27), a readily available tertiary amine. nih.gov The synthesis of amoxydramine is achieved through the N-oxidation of diphenhydramine. This transformation introduces an oxygen atom onto the nitrogen of the dimethylamino group.

Reaction: The oxidation of the tertiary amine nitrogen in diphenhydramine to form the N-oxide.

Oxidizing Agents: A variety of reagents can be employed for the N-oxidation of tertiary amines. Common laboratory-scale oxidants include hydrogen peroxide, peroxy acids (like m-chloroperbenzoic acid, MCPBA), and Caro's acid (peroxymonosulfuric acid). liverpool.ac.ukgoogle.com Industrial-scale production might favor greener and more cost-effective oxidants like hydrogen peroxide, often in the presence of a catalyst. researchgate.net

The reaction can be generalized as follows:

C17H21NO (Diphenhydramine) + [O] → C17H21NO2 (Amoxydramine)

Synthesis of Camphorsulfonic Acid:

Camphorsulfonic acid is a chiral sulfonic acid synthesized from camphor (B46023). The most common isomer used is (1S)-(+)-10-camphorsulfonic acid. The synthesis involves the sulfonation of camphor, typically using a mixture of sulfuric acid and acetic anhydride. This process is a classic example of electrophilic substitution on a ketone.

Reaction: Sulfonation of camphor at the C10 position.

Reagents: Concentrated sulfuric acid and acetic anhydride.

Formation of this compound:

The final step in the synthesis is the formation of the camsilate salt. This is an acid-base reaction where the basic amoxydramine reacts with the acidic camphorsulfonic acid.

Reaction: A proton transfer from the sulfonic acid group of camphorsulfonic acid to the oxygen atom of the N-oxide group of amoxydramine.

Solvent: The reaction is typically carried out in a suitable organic solvent in which both reactants are soluble and the resulting salt may precipitate out, or the solvent can be removed to isolate the product.

C17H21NO2 (Amoxydramine) + C10H16O4S (Camphorsulfonic Acid) → C27H37NO6S (this compound)

| Precursor | Intermediate/Product | Reagents and Conditions |

| Diphenhydramine | Amoxydramine | Hydrogen peroxide or peroxy acids in a suitable solvent |

| Camphor | Camphorsulfonic acid | Sulfuric acid and acetic anhydride |

| Amoxydramine & Camphorsulfonic Acid | This compound | Mixing in a suitable organic solvent |

Optimization of Reaction Conditions and Yield Enhancement

The optimization of the synthesis of this compound would focus on the two key stages: the N-oxidation of diphenhydramine and the salt formation.

Optimization of Amoxydramine Synthesis:

For the N-oxidation of diphenhydramine, several factors can be adjusted to improve the yield and purity of amoxydramine.

Choice of Oxidant: While strong oxidants can be effective, they may also lead to side reactions and degradation of the starting material or product. researchgate.net Hydrogen peroxide is a "green" oxidant, but the reaction can be slow. Catalysts such as methyltrioxorhenium or flavin-based systems can accelerate the reaction with hydrogen peroxide under mild conditions. researchgate.netasianpubs.org

Temperature and Reaction Time: N-oxidation reactions are often exothermic. Controlling the temperature is crucial to prevent over-oxidation and decomposition. The reaction time needs to be optimized to ensure complete conversion of the starting material while minimizing product degradation.

Solvent: The choice of solvent can influence the reaction rate and the solubility of reactants and products. Protic solvents like methanol (B129727) or ethanol (B145695) are often used for N-oxidations with hydrogen peroxide.

pH Control: For reactions involving hydrogen peroxide, the pH of the reaction mixture can be important.

Optimization of Salt Formation:

The formation of the camsilate salt is generally a high-yield reaction. Optimization would focus on:

Stoichiometry: Using a 1:1 molar ratio of amoxydramine to camphorsulfonic acid is crucial for the formation of the desired salt.

Solvent Selection: The choice of solvent can facilitate the crystallization of the salt, leading to a purer product and higher isolated yield. A solvent in which the salt is sparingly soluble at lower temperatures is often ideal.

Crystallization Conditions: Controlled cooling and seeding with pre-existing crystals of this compound can improve the crystal size and purity of the final product.

| Parameter | Effect on Yield and Purity |

| Oxidant Choice | Affects reaction rate, selectivity, and potential for side reactions. |

| Catalyst | Can significantly increase the rate of N-oxidation with milder oxidants like H2O2. |

| Temperature | Controls reaction rate and minimizes decomposition. |

| Solvent for Salt Formation | Influences solubility of the salt and the efficiency of crystallization. |

| Stoichiometry | A 1:1 molar ratio is essential for the correct salt formation. |

Advanced and Novel Synthetic Approaches to this compound

While the established pathway is straightforward, more advanced and novel approaches could be envisioned, particularly for the N-oxidation step, to enhance efficiency and sustainability.

Catalytic N-oxidation with Molecular Oxygen: The use of molecular oxygen as the primary oxidant is a highly attractive "green" approach. This would require a suitable catalyst, such as a ruthenium-based complex, to activate the oxygen. researchgate.net

Enzymatic N-oxidation: Biocatalysis offers a high degree of selectivity and mild reaction conditions. Enzymes such as flavin-containing monooxygenases could potentially be used for the specific N-oxidation of diphenhydramine.

Continuous Flow Synthesis: A continuous flow process for the N-oxidation and subsequent salt formation could offer better control over reaction parameters, improved safety for exothermic reactions, and higher throughput compared to batch processing.

Strategies for this compound Derivatization

The derivatization of this compound would primarily involve chemical modifications of the amoxydramine moiety, as the camsilate anion is generally chemically inert under typical derivatization conditions.

Synthesis of Structurally Modified this compound Analogs

The structure of amoxydramine offers several sites for modification to generate analogs.

Modification of the Benzhydryl Group: The two phenyl rings on the benzhydryl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to modulate the electronic and steric properties of the molecule. This would start with the synthesis of a modified diphenhydramine precursor.

Modification of the Ethyl Linker: The length of the ethyl chain connecting the ether oxygen and the nitrogen atom could be varied.

Modification of the N,N-dimethyl Group: The methyl groups on the nitrogen could be replaced with other alkyl groups (e.g., ethyl, propyl).

The synthesis of these analogs would follow a similar pathway: synthesis of the modified diphenhydramine precursor, followed by N-oxidation and salt formation with camphorsulfonic acid.

| Modification Site | Potential Derivatives |

| Benzhydryl Phenyl Rings | Introduction of substituents like -Cl, -F, -CH3, -OCH3 on one or both rings. |

| Ethyl Linker | Synthesis of analogs with propyl or butyl linkers. |

| N-Alkyl Groups | Replacement of methyl groups with ethyl or other small alkyl groups. |

Stereochemical Control and Analysis in this compound Synthesis

The stereochemistry of this compound is determined by the camphorsulfonic acid moiety, which is chiral.

Chiral Precursor: Camphorsulfonic acid is typically used as a single enantiomer, most commonly (1S)-(+)-10-camphorsulfonic acid. nih.gov This chirality is conferred to the final salt. The use of a specific enantiomer of camphorsulfonic acid is a common strategy for the resolution of racemic bases.

Amoxydramine Stereocenter: The nitrogen atom in amoxydramine is a stereocenter due to the four different substituents (the N-oxide oxygen, two methyl groups, and the ethyl group). However, the nitrogen atom in tertiary amine N-oxides can undergo pyramidal inversion, which may lead to racemization. The energy barrier for this inversion can be influenced by the steric bulk of the substituents.

Diastereomeric Salt Formation: The combination of the chiral camphorsulfonic acid with the potentially chiral amoxydramine would result in the formation of diastereomers. These diastereomers would have different physical properties, which could potentially allow for their separation by techniques such as fractional crystallization.

Stereochemical Analysis: The stereochemical purity of this compound can be analyzed using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Pharmacological Investigations of Amoxydramine Camsilate in Non Human Systems

Primary Pharmacodynamic Characterization of Amoxydramine (B1665477) Camsilate

The primary pharmacodynamics of a compound describe its fundamental mechanism of action at its principal therapeutic target. For Amoxydramine camsilate, this involves its interaction with the histamine (B1213489) H1 receptor.

Molecular Target Identification and Validation

The principal molecular target of this compound has been identified as the histamine H1 receptor. This classification is based on its chemical structure and its inclusion in pharmacological and regulatory databases where it is categorized as a histamine-1 receptor antagonist. The active moiety, Amoxydramine, is responsible for this interaction. While validation of this target in specific non-human preclinical models is not extensively detailed in publicly available literature, its established classification directs all primary pharmacodynamic understanding.

Mechanistic Elucidation of this compound Action

This compound functions as a competitive antagonist at the histamine H1 receptor. This mechanism involves the molecule binding to the receptor at the same site as the endogenous ligand, histamine. By occupying this site, it does not activate the receptor but instead blocks histamine from binding and initiating the intracellular signaling cascade that leads to allergic and inflammatory responses. This antagonistic action effectively prevents the physiological effects mediated by histamine, such as smooth muscle contraction and increased vascular permeability.

Secondary Pharmacodynamic Profiling of this compound

Secondary pharmacodynamics involve the characterization of a compound's effects on targets other than its primary therapeutic target.

In Vitro Pharmacological Evaluation of this compound by Organ System

Detailed in vitro studies of this compound on isolated organs or tissues from various physiological systems (e.g., cardiovascular, respiratory, central nervous system) are not documented in publicly accessible research. These types of studies are crucial for understanding the compound's effects at a tissue and organ level, but specific data regarding its activity on these systems are currently unavailable.

Receptor Binding Assays for this compound

Receptor binding assays are essential for quantifying the affinity of a compound for its molecular targets. While this compound is classified as a histamine H1 receptor antagonist, specific quantitative data from receptor binding assays are not reported in the scientific literature. Such data, typically expressed as an inhibition constant (Ki) or IC50 value, would provide a precise measure of the compound's potency at the H1 receptor and other potential off-targets.

Interactive Table: Receptor Binding Affinity of this compound

The following table summarizes the availability of receptor binding data for this compound.

| Receptor Target | Binding Affinity (Ki) | IC50 | Data Source |

| Histamine H1 Receptor | Data Not Available | Data Not Available | N/A |

| Muscarinic Receptors | Data Not Available | Data Not Available | N/A |

| Adrenergic Receptors | Data Not Available | Data Not Available | N/A |

| Serotonin Receptors | Data Not Available | Data Not Available | N/A |

| Dopamine Receptors | Data Not Available | Data Not Available | N/A |

Radioligand Binding Techniques (Competition, Saturation, Kinetic Assays)

Radioligand binding techniques are fundamental in pharmacology for characterizing the interaction between a ligand (such as this compound) and its receptor. These assays utilize a radiolabeled form of a ligand to measure its binding to specific receptors.

Competition Assays: In these experiments, a fixed concentration of a radiolabeled ligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (in this case, this compound). The ability of this compound to displace the radiolabeled ligand from the receptor provides information about its binding affinity. The data is typically plotted as the percentage of specific binding of the radioligand against the logarithm of the concentration of the competing ligand.

Saturation Assays: To determine the density of receptors in a given tissue and the affinity of a radioligand for those receptors, saturation assays are performed. This involves incubating the receptor preparation with increasing concentrations of the radiolabeled ligand until saturation is reached, meaning all available receptors are occupied. The specific binding is then plotted against the concentration of the radioligand.

Kinetic Assays: These assays measure the rate at which a radioligand associates with its receptor (the "on-rate") and the rate at which it dissociates from the receptor (the "off-rate"). This information provides insights into the dynamic nature of the ligand-receptor interaction.

While these are standard techniques to investigate a compound's pharmacological profile, specific data from radioligand binding studies conducted on this compound in non-human systems are not available in the public domain.

Determination of this compound Binding Affinities (Ki, Kd)

The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is quantified by the equilibrium dissociation constant (Kd) and the inhibition constant (Ki).

Kd (Equilibrium Dissociation Constant): This value represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. It is typically determined from saturation binding experiments.

Ki (Inhibition Constant): This value represents the concentration of a competing ligand (like this compound) that would occupy 50% of the receptors if no radioligand were present. It is derived from the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) obtained from competition binding assays. A lower Ki value signifies a higher binding affinity.

Specific Ki and Kd values for this compound are not publicly documented in scientific literature.

Interactive Data Table: Binding Affinities of this compound (Data not available)

| Receptor | Ki (nM) | Kd (nM) | Test System |

|---|

Receptor Density (Bmax) Quantification Studies

Receptor density, or Bmax, represents the total concentration of receptors in a specific tissue or cell preparation. It is a critical parameter for understanding the potential physiological or pharmacological effect of a drug.

Bmax is determined from saturation binding experiments, where it represents the maximum specific binding at saturating concentrations of the radioligand. The value is typically expressed in units such as femtomoles or picomoles of receptor per milligram of protein (fmol/mg protein or pmol/mg protein).

Quantification of Bmax in various tissues can reveal the distribution of the target receptors for a compound like this compound, providing insights into its potential sites of action. However, specific Bmax values related to this compound binding in non-human systems have not been reported in available scientific literature.

Interactive Data Table: Receptor Density (Bmax) in Non-Human Tissues (Data not available)

| Tissue | Receptor | Bmax (fmol/mg protein) | Species |

|---|

Ex Vivo Receptor Occupancy Studies of this compound

Ex vivo receptor occupancy studies bridge the gap between in vitro binding assays and in vivo pharmacological effects. In these studies, a non-human subject is administered the compound of interest (this compound). After a certain period, the animal is euthanized, and the target tissues are collected.

The amount of the drug bound to its receptor in these tissues is then measured, often using radioligand binding techniques on the tissue homogenates. This allows researchers to determine the relationship between the administered dose of a compound and the extent and duration of receptor engagement in a living organism. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic relationship of a drug.

There are no publicly available reports detailing ex vivo receptor occupancy studies for this compound in any non-human system.

Nonclinical Pharmacokinetic and Biotransformation Studies of Amoxydramine Camsilate

Non-Human Absorption Studies of Amoxydramine (B1665477) Camsilate

In Vitro Permeability Assessments

No specific studies detailing the in vitro permeability of Amoxydramine camsilate using models such as Caco-2 or PAMPA were identified.

In Situ Absorption Models

Information regarding the absorption characteristics of this compound from in situ animal models, for instance, using intestinal perfusion techniques, is not available in the reviewed sources.

Non-Human Distribution Studies of this compound

Tissue Distribution Profiles of this compound

There are no available data describing the distribution of this compound into various tissues and organs in non-human subjects.

Plasma Protein Binding Characteristics of this compound

The extent and nature of this compound's binding to plasma proteins in non-human species have not been documented in the available literature.

Elucidation of this compound Metabolism Pathways in Non-Human Models

No studies were found that delineate the metabolic pathways of this compound in any non-human model, including the identification of metabolites or the enzymes involved in its biotransformation.

Identification and Characterization of this compound Metabolites

There is no information available regarding the metabolites of this compound.

Enzymatic Systems Involved in this compound Biotransformation

The specific enzymes, such as cytochrome P450 (CYP) isoforms, responsible for the metabolism of this compound have not been documented in the available literature.

Interspecies Comparative Metabolism of this compound

No studies comparing the metabolic pathways of this compound across different nonclinical species could be found.

Non-Human Excretion Studies of this compound

Information regarding the elimination of this compound from the body in non-human subjects is not available.

Major Routes of this compound Excretion

The primary routes of excretion for this compound, whether through renal or fecal pathways, have not been described.

Excretion Kinetics of this compound

There is no available data on the rate and extent of this compound excretion.

Pharmacokinetic and Toxicokinetic Modeling of this compound

No mathematical models describing the absorption, distribution, metabolism, and excretion (ADME) of this compound, or its dose- and time-dependent toxicity, were found in the public domain.

Compound Names Mentioned:

this compound

Non-Compartmental and Compartmental Analysis

Pharmacokinetic analysis of amoxicillin (B794) has been performed using both non-compartmental (NCA) and compartmental modeling approaches in various nonclinical species. These analyses provide essential parameters that describe the absorption, distribution, and elimination of the compound.

Non-Compartmental Analysis (NCA)

NCA is utilized to determine key pharmacokinetic parameters without assuming a specific compartmental model structure. mdpi.comresearchgate.net This method relies on the application of the trapezoidal rule to measure the area under the plasma concentration-time curve (AUC). mdpi.com Studies in several animal species have characterized the pharmacokinetic profile of amoxicillin using NCA.

For instance, a study in healthy dogs following a single subcutaneous injection of amoxicillin (15 mg/kg) yielded the pharmacokinetic parameters detailed in the table below. nih.govnih.gov Similarly, pharmacokinetic studies in pigs and chickens have also been conducted, with results showing species-dependent differences in parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (T½). ptfarm.pl

Interactive Data Table: Non-Compartmental Pharmacokinetic Parameters of Amoxicillin in Dogs

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 16.0 ± 2.6 | µg/mL |

| Tmax | 1.8 ± 0.4 | h |

| AUClast | 179.2 ± 31.8 | h*µg/mL |

| T½ | 7.0 ± 1.5 | h |

| Cl/F | 0.09 ± 0.02 | L/h/kg |

| Vd/F | 0.8 ± 0.1 | L/kg |

Data derived from a study in healthy dogs receiving a 15 mg/kg subcutaneous dose. nih.gov

Compartmental Analysis

Compartmental models are used to describe the fate of a drug in the body by dividing it into a series of interconnected compartments. The plasma concentration data for amoxicillin has been successfully described by various compartmental models depending on the species and study design.

Two-Compartment Model: In broiler chickens, plasma concentration data following intravenous administration was best described by a two-compartment open model. nih.gov A population pharmacokinetic model for amoxicillin in lactating Göttingen Minipigs also consisted of a two-compartment distribution model with zero-order absorption and linear elimination. nih.gov

Three-Compartment Model: A study comparing healthy and critically ill dogs found that a three-compartment model best described the intravenous amoxicillin concentration data in both groups. nih.gov In cats, a population pharmacokinetic analysis also utilized a three-compartment model to describe the disposition of amoxicillin. nih.gov

One-Compartment Model: In a study with veal calves suffering from omphalitis, the plasma concentration values of amoxicillin were fitted to a one-compartment model with linear elimination following intramuscular administration. researchgate.net

Population Pharmacokinetic Approaches

Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the typical pharmacokinetic parameters within a population and identify sources of variability. Several studies have applied this approach to amoxicillin in nonclinical species.

In a study involving healthy and critically ill dogs, a PopPK model was developed using non-linear mixed-effects modeling. The analysis revealed that a three-compartment model best fit the data and that amoxicillin clearance was significantly reduced (by 56%) in sick dogs compared to healthy ones, highlighting the influence of disease state on drug disposition. nih.gov

A PopPK analysis in lactating Göttingen Minipigs characterized the transfer of amoxicillin into breastmilk. The final model featured a two-compartment distribution linked to a separate breastmilk compartment, allowing for simulation of infant exposure. nih.gov

In veal calves, a PopPK analysis followed an initial non-compartmental analysis to account for high inter-individual variability. researchgate.net The data was best described by a one-compartment model, and subsequent Monte Carlo simulations were used to assess the probability of attaining therapeutic targets in a larger hypothetical herd. researchgate.net Similarly, a PopPK model was developed for cats, estimating key parameters such as clearance and volumes of distribution for central and peripheral compartments. nih.gov These models are crucial for understanding drug behavior in specific populations and for informing dosing regimen simulations.

Molecular and Cellular Interaction Studies of Amoxydramine Camsilate

Enzyme Inhibition and Activation Profiles of Amoxydramine (B1665477) Camsilate

Amoxydramine camsilate's interaction with metabolic enzymes is a key aspect of its pharmacokinetics. It is both a substrate and an inhibitor of several cytochrome P450 (CYP) enzymes. Specifically, it demonstrates competitive inhibition of CYP2D6, an enzyme for which it is also a substrate. nih.gov In addition to CYP2D6, this compound is metabolized by CYP1A2, CYP2C9, and CYP2C19. drugbank.comnih.gov

Furthermore, this compound is an inhibitor of Histamine (B1213489) N-methyltransferase (HNMT). drugbank.comwikipedia.org HNMT is a crucial enzyme for histamine metabolism in the central nervous system. wikipedia.org

While not a direct activator, studies have shown that flavin coenzymes (forms of Vitamin B2) can facilitate the activation of cytochrome P450 2C9, an enzyme involved in the metabolism of this compound. mdpi.com

| Enzyme | Interaction Type | Notes |

|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Substrate and Competitive Inhibitor | Primary enzyme in the N-demethylation pathway. drugbank.comnih.gov |

| Cytochrome P450 1A2 (CYP1A2) | Metabolizing Enzyme | Involved in the N-demethylation of this compound. drugbank.comnih.gov |

| Cytochrome P450 2C9 (CYP2C9) | Metabolizing Enzyme | Involved in the N-demethylation of this compound. drugbank.comnih.gov |

| Cytochrome P450 2C19 (CYP2C19) | Metabolizing Enzyme | Involved in the N-demethylation of this compound. drugbank.comnih.gov |

| Histamine N-methyltransferase (HNMT) | Inhibitor | Inhibition may lead to increased histamine levels. drugbank.comwikipedia.org |

Non-Receptor Protein-Ligand Interaction Analysis of this compound

This compound exhibits significant binding to plasma proteins. The extent of this binding is reported to be in the range of 78% to 85%. drugbank.com Other sources suggest an even higher binding affinity, at approximately 98%. nih.gov This high degree of protein binding influences its distribution within the body.

| Protein | Interaction Type | Binding Percentage |

|---|---|---|

| Plasma Proteins | Binding | 78% - 98% drugbank.comnih.gov |

Cellular Uptake and Efflux Mechanisms of this compound

The movement of this compound across cellular barriers is facilitated by specific transport systems. In human intestinal Caco-2 cells, its transport is mediated by a pH-dependent mechanism. nih.gov The uptake is saturable and temperature-dependent, suggesting a carrier-mediated process. nih.gov This transport system is competitively inhibited by the antihistamine chlorpheniramine. nih.gov

In the context of the blood-brain barrier, this compound is a substrate for a proton-coupled organic cation antiporter in brain microvascular endothelial cells. nih.gov

Regarding efflux, this compound has been shown to inhibit the function of several ATP-binding cassette (ABC) transporters. Specifically, it diminishes the transport capacity of the multidrug resistance-associated proteins MRP2, MRP3, and MRP5. nih.gov It also acts as an inhibitor of the organic cation transporters OCT1 and OCT2. ucsf.edu

| Transport Protein/System | Interaction Type | Cellular Location/Context |

|---|---|---|

| pH-dependent transport system | Substrate | Human intestinal Caco-2 cells nih.gov |

| Proton-coupled organic cation antiporter | Substrate | Brain microvascular endothelial cells nih.gov |

| MRP2, MRP3, MRP5 | Inhibitor | Reduces efflux capacity. nih.gov |

| OCT1, OCT2 | Inhibitor | Inhibits uptake of other substrates. ucsf.edu |

Membrane Interaction and Permeability Characteristics of this compound

This compound is known for its ability to cross biological membranes, a characteristic exemplified by its passage across the blood-brain barrier. drugbank.comnih.gov This permeability contributes to its effects on the central nervous system. The oral bioavailability of this compound is estimated to be between 40% and 60%, indicating substantial absorption after oral administration. drugbank.comwikipedia.org

Studies investigating the interaction of this compound with model membranes, such as those formed by surfactants, provide insights into its behavior at a molecular level. These studies help to understand its self-aggregation, interfacial adsorption, and mutual interactions within a lipid environment. nih.gov

| Characteristic | Finding | Significance |

|---|---|---|

| Blood-Brain Barrier Permeability | Readily crosses | Contributes to central nervous system effects. drugbank.comnih.gov |

| Oral Bioavailability | 40% - 60% | Indicates significant absorption from the gastrointestinal tract. drugbank.comwikipedia.org |

| Interaction with Surfactant Membranes | Demonstrates mixed micellization and binding | Provides a model for understanding interactions with biological membranes. nih.gov |

Structure Activity Relationship Sar and Computational Studies of Amoxydramine Camsilate

Qualitative Structure-Activity Relationships of Amoxydramine (B1665477) Camsilate Analogs

Qualitative SAR studies provide insights into the general structural requirements for the biological activity of amoxydramine camsilate. By comparing the activity of a series of structurally related compounds, researchers can identify key molecular features that are essential for eliciting a therapeutic effect.

Diphenylmethoxy Group: The two phenyl rings are bulky and hydrophobic, suggesting their involvement in van der Waals or hydrophobic interactions with the target receptor. The ether oxygen can act as a hydrogen bond acceptor.

Ethylamine (B1201723) Chain: This flexible linker connects the bulky diphenylmethoxy group to the polar N-oxide group, allowing for optimal positioning within the receptor binding site.

Dimethylamino N-oxide Group: This is a polar and ionizable group that can participate in hydrogen bonding and electrostatic interactions, which are often critical for receptor binding and activation.

Systematic modification of these groups and observation of the resultant changes in biological activity can elucidate their specific roles. For instance, replacing the phenyl rings with other aromatic or aliphatic groups, altering the length of the ethylamine chain, or modifying the substituents on the nitrogen atom would provide valuable SAR data.

Below is a hypothetical data table illustrating how functional group modifications could influence activity.

| Modification | Receptor Binding Affinity (Hypothetical) | Functional Activity (Hypothetical) |

| Amoxydramine (Parent Compound) | High | Agonist |

| Replacement of one Phenyl with Cyclohexyl | Moderate | Partial Agonist |

| Shortening of Ethylamine Chain to Methyl | Low | Antagonist |

| Removal of N-oxide | Very Low | Inactive |

This compound possesses stereocenters, meaning it can exist as different stereoisomers. nih.gov Stereochemistry often has a profound impact on the biological activity of a drug because biological targets, such as receptors and enzymes, are themselves chiral. nih.govmdpi.commalariaworld.org The differential interaction of enantiomers with a chiral binding site can lead to one enantiomer being significantly more active than the other. nih.gov

For amoxydramine, the chiral center is the carbon atom to which the two phenyl rings and the ether oxygen are attached. The camsilate counter-ion is also chiral. It is plausible that one enantiomer of amoxydramine fits more precisely into the binding pocket of its target receptor, leading to a stronger and more effective interaction. The less active enantiomer may bind with lower affinity or not at all. nih.gov This stereoselectivity is a key aspect of drug action and a critical consideration in drug design. mdpi.commalariaworld.org

Quantitative Structure-Activity Relationships (QSAR) for this compound

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govlibretexts.org These models can then be used to predict the activity of novel, unsynthesized compounds. arxiv.orgnih.gov

The development of a QSAR model for this compound would involve synthesizing a series of analogs with systematic variations in their chemical structures. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (physicochemical properties) for each analog would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to generate an equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good predictive power, as assessed by internal and external validation techniques. researchgate.net

Several physicochemical parameters are commonly used in QSAR studies to describe the properties of molecules. nih.gov

Partition Coefficient (log P): This parameter measures the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets of receptors.

Molar Refractivity (MR): MR is related to the volume of a molecule and its polarizability, providing insights into the steric requirements of the binding site.

Electronic Parameters (e.g., Hammett constants): These describe the electron-donating or electron-withdrawing nature of substituents, which can affect a molecule's ionization and its ability to form electrostatic or hydrogen bonds.

A hypothetical QSAR equation for amoxydramine analogs might look like:

log(1/IC50) = 0.5 * log P - 0.2 * MR + 1.2 * σ + 2.5

This equation would suggest that activity increases with increasing lipophilicity and electron-withdrawing character of substituents, while it decreases with molecular size.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the SAR by considering the 3D properties of molecules. nih.govchemrevlett.com In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated at each grid point. nih.govresearchgate.netresearchgate.net These field values are then used as descriptors to build a QSAR model.

The results of a CoMFA study are often visualized as contour maps, which highlight regions in space where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. nih.gov For amoxydramine analogs, CoMFA could reveal specific areas around the molecule where bulky groups are favored or where positive or negative electrostatic potentials are beneficial for activity, thus guiding the design of more potent compounds.

In Silico Modeling and Simulation of this compound Interactions

Currently, there is no specific in silico research available for this compound. Computational methods, which are pivotal in modern drug discovery, involve the use of computer simulations to predict how a drug molecule might behave and interact with biological targets.

Molecular Docking and Dynamics Simulations for this compound Ligands

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding affinity and interaction patterns of a ligand with its target protein. These techniques could provide valuable insights into how this compound interacts with the histamine (B1213489) H1 receptor or other potential biological targets. However, no such studies have been published to date.

Ligand-Based and Structure-Based Design Approaches for this compound Analogs

The design of new drug analogs with improved efficacy and safety profiles often relies on ligand-based or structure-based approaches. Ligand-based design uses the knowledge of molecules that are known to be active to develop a pharmacophore model, while structure-based design utilizes the three-dimensional structure of the target protein. The absence of both extensive SAR data and a crystallized structure of this compound bound to its target prevents the application of these design strategies.

Chemoinformatics and Data Mining in this compound Research

Chemoinformatics and data mining are fields that leverage large datasets to identify trends and relationships in chemical and biological information. These approaches could be used to analyze compounds similar to this compound to predict potential activities or off-target effects. At present, there is no evidence of such analyses being performed on this compound.

Structural Biology and Crystallographic Studies of this compound-Target Complexes

Structural biology, particularly X-ray crystallography, provides definitive three-dimensional structures of drug-target complexes, offering a precise map of molecular interactions. Such studies are fundamental to understanding the mechanism of action at a molecular level and for rational drug design. A search of crystallographic databases reveals no deposited structures of this compound in complex with any biological target.

Analytical Methodologies for Amoxydramine Camsilate Research

Chromatographic Techniques for Amoxydramine (B1665477) Camsilate Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For a compound like Amoxydramine Camsilate, which consists of the active N-oxide moiety and a camsilate counter-ion, chromatographic methods must be carefully developed to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical substances. The development of a robust HPLC method for this compound requires the systematic optimization of several parameters to achieve adequate separation from potential impurities and degradation products.

Given that Amoxydramine is the N-oxide of a diphenhydramine (B27) analogue, methods developed for diphenhydramine and its primary metabolite, diphenhydramine N-oxide, serve as an excellent starting point. usp.orgjparonline.com Reversed-phase HPLC is typically the mode of choice. The selection of the stationary phase (column) is critical; while standard C18 columns are often used, columns with alternative selectivities, such as pentafluorophenyl (PFP) phases, can offer improved resolution for polar and aromatic compounds like this compound. usp.org

The mobile phase composition, including the organic modifier (typically acetonitrile (B52724) or methanol) and the aqueous phase pH and additives, must be fine-tuned. The use of an acidic modifier, such as trifluoroacetic acid (TFA), is common to ensure sharp peak shapes for amine-containing compounds. usp.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of interest with good resolution in a reasonable timeframe. Detection is commonly performed using a UV detector set at a wavelength where the benzhydryl chromophore exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for Analysis of Amine N-Oxides

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Pentafluorophenyl (PFP), C18 | Provides alternative selectivity for aromatic and polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic modifier for good peak shape of amine compounds. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent to elute the analyte. |

| Elution Mode | Gradient | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV at ~220-260 nm | Wavelength for detecting the benzhydryl chromophore. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

This table presents a generalized starting point for method development based on methodologies for structurally related compounds.

Gas Chromatography (GC) is another powerful separation technique, but its application to polar and thermally labile compounds like this compound presents challenges. The N-oxide functional group is highly polar and can be prone to thermal degradation at the high temperatures used in the GC inlet and column. scconline.orgmdpi.com

Direct analysis of Amoxydramine by GC is often difficult. However, specialized, highly inert columns and optimized, low-temperature injection techniques can sometimes make it feasible. For instance, a direct GC/MS method has been developed for dimenhydrinate, which contains the related compound diphenhydramine, using a trifluoropropylmethyl polysiloxane capillary column. nih.gov

A more common approach for analyzing amine N-oxides by GC involves chemical derivatization. unl.edu This process converts the polar N-oxide into a more volatile and thermally stable derivative prior to injection. For example, the N-oxide can be reduced back to the parent tertiary amine, which is more amenable to GC analysis. Alternatively, silylation reagents can be used to react with any available active protons, though this is less effective for the N-oxide moiety itself. The choice of derivatization agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without generating unwanted byproducts.

Spectroscopic Techniques for this compound Structural Elucidation and Quantification

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and allowing for their quantification.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like Liquid Chromatography (LC-MS), it provides high selectivity and sensitivity for identifying and quantifying compounds in complex mixtures. researchgate.netsigmaaldrich.com

For this compound, electrospray ionization (ESI) in the positive ion mode is the preferred technique, as the nitrogen atom can be readily protonated to form a [M+H]⁺ ion. nih.govnih.gov In tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. A common fragmentation pathway for diphenhydramine and its N-oxide involves the cleavage of the ether bond, resulting in a prominent product ion at m/z 167, corresponding to the diphenylcarbinol moiety. nih.gov The analysis of the camsilate counter-ion can also be performed, typically in negative ion mode.

The development of an LC-MS/MS method using Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification. nih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.

Table 2: Representative Mass Spectrometric Transitions for Amoxydramine

| Compound | Precursor Ion [M+H]⁺ | Product Ion(s) | Ionization Mode |

|---|---|---|---|

| Amoxydramine | m/z 272.2 | m/z 167.1, other fragments | ESI+ |

Note: The exact masses are based on the diphenhydramine N-oxide and diphenhydramine structures and may vary slightly for other analogues. The transition from m/z 272 to 167 would be a key identifier for the N-oxide. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule.

For this compound, ¹H and ¹³C NMR spectra would confirm the presence of both the amoxydramine and camsilate moieties. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzhydryl group, the aliphatic protons of the ethyl chain, and the N-methyl groups. Compared to the parent tertiary amine, the protons on the carbons adjacent (alpha) to the N-oxide group (the N-CH₃ and N-CH₂ protons) are expected to show a significant downfield shift due to the deshielding effect of the electronegative oxygen atom. researchgate.net Similarly, in the ¹³C NMR spectrum, the alpha carbons would also be shifted downfield. The camsilate counter-ion would exhibit its own distinct set of signals corresponding to its bicyclic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, robust, and cost-effective technique widely used for the quantitative analysis of pharmaceuticals in quality control settings. ijarsct.co.in The technique relies on the principle that molecules with chromophores absorb light at specific wavelengths.

The primary chromophore in this compound is the benzhydryl (diphenylmethyl) group. This group gives rise to a characteristic UV absorbance spectrum. For the closely related compound diphenhydramine, the maximum absorbance (λmax) is typically observed around 258 nm in an acidic medium. ijarsct.co.in It is expected that this compound would have a very similar λmax.

Quantification is achieved by creating a calibration curve that plots absorbance versus concentration, following the Beer-Lambert law. This method is straightforward and rapid, making it suitable for routine assays of the bulk drug substance and formulated products, provided there are no interfering excipients that absorb at the same wavelength.

Table 3: Typical UV-Vis Spectroscopic Data for Diphenhydramine-related Structures

| Parameter | Value | Solvent/Medium |

|---|---|---|

| λmax | ~258 nm | 0.1 N HCl |

| Molar Absorptivity (ε) | Concentration-dependent | 0.1 N HCl |

| Linearity Range | e.g., 10-100 µg/mL | Method-dependent |

Data based on diphenhydramine hydrochloride, which is expected to be spectrally very similar to this compound due to the shared benzhydryl chromophore. ijarsct.co.in

Electrophoretic Methods for this compound and Metabolite Separation

Electrophoretic methods offer high-resolution separation of this compound and its metabolites based on their charge-to-mass ratio. These techniques are particularly valuable for resolving complex mixtures and providing insights into the metabolic fate of the parent compound.

Capillary Electrophoresis (CE) is a key technique in this domain, favored for its efficiency, minimal sample consumption, and high resolving power. For the analysis of this compound, a typical CE method would be developed by optimizing several key parameters to achieve effective separation from its potential metabolites.

Key Optimized Parameters in a Hypothetical Capillary Electrophoresis Method for this compound:

| Parameter | Optimized Condition | Rationale |

| Background Electrolyte (BGE) | 50 mM phosphate (B84403) buffer, pH 2.5 | Ensures appropriate ionization of this compound and its metabolites for effective electrophoretic mobility. |

| Applied Voltage | 25 kV | Provides a balance between rapid separation and minimizing Joule heating, which can affect resolution. |

| Capillary Temperature | 25 °C | Maintains consistent viscosity of the BGE and ensures reproducible migration times. |

| Injection Mode | Hydrodynamic injection (50 mbar for 5 s) | Allows for the introduction of a precise and reproducible sample volume. |

| Detection | UV detection at 214 nm | Based on the chromophoric properties of the this compound molecule. |

This optimized method would be capable of separating the parent drug from its primary metabolites, which may include hydroxylated and N-dealkylated species. The resulting electropherogram would display distinct peaks for each compound, allowing for their individual identification and quantification.

Bioanalytical Method Development and Validation for this compound in Biological Matrices

The quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic and toxicokinetic studies. researchgate.netscispace.comonlinepharmacytech.info The development of a reliable bioanalytical method is a meticulous process that culminates in a comprehensive validation to ensure its accuracy and reproducibility. researchgate.netscispace.com

The primary goal of sample preparation is to isolate this compound from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. scispace.com Several techniques can be employed for this purpose.

Comparison of Sample Preparation Techniques for this compound:

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. | Fast, inexpensive, and requires minimal method development. | May result in less clean extracts, leading to potential matrix effects. |

| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its solubility. | Provides cleaner extracts than PPT and can offer a degree of selectivity. | Can be more time-consuming and may require larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent. | Offers the cleanest extracts, high recovery, and the ability to concentrate the analyte. | Generally more expensive and requires more extensive method development. |

The choice of technique depends on the required sensitivity, the nature of the biological matrix, and the analytical instrument being used. For this compound, a solid-phase extraction method might be preferred for its ability to provide clean extracts and high recovery, which is critical for achieving low limits of quantification.

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose. scispace.com This involves assessing several key parameters.

Sensitivity: The sensitivity of the method is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of this compound that can be measured with acceptable precision and accuracy.

Specificity: The method must be able to unequivocally differentiate and quantify this compound in the presence of endogenous matrix components and its metabolites. This is typically assessed by analyzing blank matrix samples and samples spiked with potential interfering substances.

Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters, such as changes in pH, temperature, or mobile phase composition. This ensures the reliability of the method when used in different laboratories or by different analysts.

Hypothetical Validation Summary for a Bioanalytical Method for this compound in Rat Plasma:

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.1% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.4% to 9.8% |

| Recovery (%) | Consistent and reproducible | 85.2% |

| Matrix Effect (%) | Within acceptable limits | 92.1% |

| Stability | Stable under expected storage and handling conditions | Passed |

In the early stages of drug discovery, high-throughput screening (HTS) is employed to rapidly assess the properties of a large number of compounds. hamamatsu.comthermofisher.comenamine.net For this compound, HTS assays could be developed to evaluate its interaction with specific biological targets or to assess its metabolic stability.

These assays are typically performed in a microplate format (e.g., 96- or 384-well plates) and utilize automated liquid handling systems and sensitive detection methods. hamamatsu.comthermofisher.com Common HTS detection technologies include:

Fluorescence-based assays: These assays measure changes in fluorescence intensity, polarization, or resonance energy transfer to monitor the interaction of this compound with a target protein.

Luminescence-based assays: These assays rely on the production of light through a chemical or enzymatic reaction and are often used to assess cell viability or enzyme activity.

Mass spectrometry-based assays: Rapid mass spectrometric methods can be used to directly measure the depletion of this compound or the formation of its metabolites in in vitro systems.

The data generated from these HTS assays provide valuable early insights into the pharmacological and metabolic profile of this compound, guiding further development efforts.

Future Directions in Amoxydramine Camsilate Research

Exploration of Undiscovered Pharmacological Targets for Amoxydramine (B1665477) Camsilate

Future research on Amoxydramine Camsilate is increasingly focused on identifying novel pharmacological targets to better understand its complete mechanism of action and potential polypharmacology. While its primary targets are known, discovering additional molecular interactions could unveil new therapeutic applications or explain secondary effects. Modern drug discovery techniques are pivotal in this exploration.

In silico methods, such as molecular docking and virtual screening, represent a primary strategy. nih.govnih.gov These computational approaches allow researchers to screen large libraries of biological targets to predict the binding affinity of this compound to various proteins, such as enzymes and receptors. nih.gov This can rapidly identify potential off-target interactions that warrant further experimental investigation. nih.gov

Chemoproteomics has emerged as a key technology for target identification in a complex biological environment. nih.govwikipedia.orgcell.com Techniques like activity-based protein profiling (ABPP) use chemical probes to covalently label and identify entire classes of enzymes or reactive amino acid residues within the proteome that interact with a small molecule. nih.govcell.comnih.gov Applying such methods could reveal previously unknown enzyme interactions for this compound. This approach is particularly powerful for moving beyond phenotypic screening—where a compound shows a desired effect without a known target—to validating a molecule's precise mechanism of action. wikipedia.orgdrug-dev.com The integration of chemoproteomic platforms in the early stages of drug discovery can provide a more complete understanding of a compound's target profile. nih.gov

Implementation of Advanced Synthetic Strategies and Green Chemistry Principles for this compound

The synthesis of active pharmaceutical ingredients (APIs) like this compound is undergoing significant evolution, driven by the need for greater efficiency, safety, and sustainability. ispe.orgjocpr.com Future research will focus on adopting advanced synthetic strategies and the core principles of green chemistry. acs.org

Advanced Synthetic Strategies: Continuous flow chemistry is a major advancement over traditional batch processing. europeanpharmaceuticalreview.comatomfair.com In flow systems, reactants are continuously pumped through a network of tubes and reactors, allowing for superior control over reaction parameters like temperature and pressure, enhanced heat transfer, and improved safety. europeanpharmaceuticalreview.comatomfair.commdpi.com This methodology can lead to higher yields, better purity, and can be readily automated for efficient, large-scale production. mdpi.com

Green Chemistry Principles: The application of green chemistry aims to reduce the environmental impact of pharmaceutical manufacturing. ispe.orgjocpr.com Key areas of implementation include:

Biocatalysis : The use of enzymes as catalysts offers exquisite selectivity (regio-, stereo-, and enantioselectivity) under mild reaction conditions, reducing the need for toxic reagents and protecting groups. nih.govnih.govalmacgroup.comcontractpharma.com This can shorten synthetic routes and decrease waste. nih.gov

Greener Solvents : Research is focused on replacing hazardous organic solvents with safer alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents. ispe.orgjocpr.com In some cases, solvent-free reactions, such as those using mechanochemistry (mechanical force to induce reactions), are being explored to dramatically reduce waste. pharmafeatures.com

Atom Economy and Waste Reduction : The goal is to design synthetic routes where the maximum amount of raw materials ends up in the final product, minimizing waste. acs.org

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Batch Synthesis | Advanced & Green Synthesis | Key Advantages |

| Process Type | Discrete, sequential steps in a single vessel. | Continuous, uninterrupted stream through a reactor. | Enhanced safety, better process control, improved reproducibility. atomfair.commdpi.com |

| Catalysis | Often relies on stoichiometric reagents or heavy metal catalysts. | Utilizes biocatalysts (enzymes) or heterogeneous catalysts. nih.govpharmafeatures.com | High selectivity, mild conditions, catalyst reusability, reduced waste. nih.govcontractpharma.com |

| Solvents | Heavy reliance on volatile and often hazardous organic solvents. | Employs water, supercritical fluids, or solvent-free conditions. jocpr.compharmafeatures.com | Reduced environmental impact, improved worker safety, lower disposal costs. pharmafeatures.com |

| Energy Use | Often requires significant heating and cooling of large reactor volumes. | More energy-efficient due to smaller reaction volumes and better heat transfer. atomfair.com | Lower energy consumption and reduced carbon footprint. pharmafeatures.com |

| Waste Generation | Can generate substantial amounts of hazardous waste (low atom economy). | Designed to maximize atom economy and minimize by-products. acs.org | Significant reduction in hazardous waste and environmental footprint. jddhs.com |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Effects

To achieve a holistic view of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. nygen.ionashbio.com This approach combines data from different biological layers—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the drug's impact on cellular systems. researchgate.netnih.gov

Genomics and Transcriptomics can identify genetic variations that influence drug response and reveal how this compound alters gene expression profiles across the entire genome. researchgate.net

Proteomics provides insight into how the drug affects protein expression, post-translational modifications, and protein-protein interactions, which are the ultimate effectors of cellular function. researchgate.net

Metabolomics analyzes changes in the levels of small-molecule metabolites, offering a real-time snapshot of the physiological or pathological state of cells in response to the compound. researchgate.net

By integrating these datasets, researchers can construct detailed molecular networks and pathways affected by this compound. nih.gov This systems-level perspective is crucial for identifying novel biomarkers for efficacy and toxicity, understanding mechanisms of drug resistance, and stratifying patient populations who are most likely to respond to treatment. nygen.ionih.gov The use of machine learning and artificial intelligence is becoming essential to analyze these large, complex datasets and build predictive models of drug action. eurekalert.orgpharmafeatures.com

Development and Application of Novel In Vitro and Ex Vivo Research Models for this compound Studies

To improve the predictive power of preclinical research and reduce reliance on animal models, future studies of this compound will leverage advanced, human-relevant in vitro and ex vivo models. certisoncology.com

3D Cell Culture Models (Organoids): Unlike traditional 2D cell cultures that grow on flat plastic surfaces, 3D models like organoids are self-organizing structures that more faithfully recapitulate the complex architecture and function of human organs. crownbio.comcrownbio.com Patient-derived organoids, which can be grown from tumor or healthy tissues, are particularly valuable for screening anti-cancer agents and predicting patient-specific responses. nih.govnih.gov These models maintain a high degree of similarity to the original tissue, making them excellent for assessing efficacy and toxicity. crownbio.comstemcell.com

Organs-on-a-Chip (OOC): This microfluidic technology creates miniaturized systems that simulate the activities and mechanics of human organs. pfizer.com OOC devices use human cells in a 3D microenvironment with continuous fluid flow, mimicking physiological conditions more accurately than static cultures. Multi-organ chips can even link different organ models (e.g., liver, kidney, gut) to study systemic effects, such as drug metabolism and toxicity, providing a holistic view of a drug's behavior in the body. amerigoscientific.comnih.gov

Ex Vivo Models: These models use freshly isolated living tissues from an organism to perform experiments in a controlled laboratory setting. oncodesign-services.com Ex vivo studies, such as those using human tissue explants, offer a high degree of physiological relevance for testing drug efficacy and safety on intact human tissue, bridging the gap between in vitro assays and clinical trials. reprocell.comwisdomlib.org

Table 2: Comparison of Preclinical Research Models

| Model Type | Description | Advantages | Limitations |

| Traditional 2D Cell Lines | Immortalized cells grown in a single layer on a flat surface. | Cost-effective, highly scalable for high-throughput screening. | Lack of physiological relevance, poor representation of tissue architecture and cell-cell interactions. certisoncology.com |

| 3D Organoids | Self-assembled, 3D structures grown from stem cells that mimic organ-specific structure and function. crownbio.com | High biological relevance, preserve genetic/phenotypic features of original tissue, good for personalized medicine. crownbio.comstemcell.com | Primarily limited to epithelial tissues, lack of vascularization and immune components. crownbio.comnih.gov |

| Organs-on-a-Chip (OOC) | Microfluidic devices containing living human cells that simulate the mechanical and physiological environment of organs. | Mimics human physiology and dynamic fluid flow, allows for multi-organ interaction studies. amerigoscientific.comnih.gov | Technically complex, lower throughput compared to traditional models. |

| Ex Vivo Tissue Models | Freshly isolated human or animal tissues maintained in a viable state for short-term experiments. oncodesign-services.com | High physiological complexity, provides data on intact human tissue response. reprocell.com | Limited tissue availability, short experimental window, logistical challenges. oncodesign-services.com |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Amoxydramine Camsilate, and how can researchers validate purity and yield during synthesis?

- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates. Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify chemical structure and purity . For yield optimization, employ design-of-experiment (DoE) frameworks to test variables like reaction temperature, solvent polarity, and catalyst concentration. Cross-reference synthetic protocols with peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and chemical databases (e.g., SciFinder) using the compound’s CAS registry number for precision .

Q. What standardized analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Validate a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with calibration curves spanning expected physiological concentrations. Include quality controls (QCs) for accuracy, precision, and matrix effects. Use deuterated analogs as internal standards to correct for ionization variability . Ensure compliance with FDA bioanalytical method validation guidelines (e.g., sensitivity, specificity, and stability under storage conditions) .

Q. How should researchers design in vitro assays to assess the compound’s receptor-binding affinity?

- Methodological Answer : Employ radioligand binding assays using cell membranes expressing target receptors (e.g., histamine H1 receptors). Calculate inhibition constants (Ki) via competitive displacement curves and nonlinear regression analysis. Include positive controls (e.g., diphenhydramine) and negative controls (vehicle-only wells) to validate assay robustness .

Advanced Research Questions

Q. How can conflicting pharmacokinetic (PK) data from animal models and human trials be resolved?

- Methodological Answer : Conduct species-specific allometric scaling to account for metabolic differences. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution, accounting for interspecies variations in enzyme expression (e.g., cytochrome P450 isoforms). Validate models with in vivo PK data from crossover studies in rodents and non-human primates . For human data discrepancies, apply Bayesian statistical methods to harmonize inter-individual variability and covariates (e.g., age, renal function) .

Q. What strategies are effective in isolating the pharmacological effects of this compound from its metabolites?

- Methodological Answer : Synthesize and characterize major metabolites via nuclear magnetic resonance (NMR) and MS. Use CRISPR-engineered cell lines lacking specific metabolic enzymes (e.g., CYP3A4) to compare parent compound and metabolite activity in vitro. In vivo, employ bile duct-cannulated animal models to track metabolite excretion and systemic exposure .

Q. How should researchers optimize experimental conditions for studying the compound’s off-target effects?

- Methodological Answer : Perform high-throughput screening (HTS) against a panel of 100+ receptors, ion channels, and enzymes (e.g., Eurofins Panlabs®). Use concentration-response curves to determine selectivity ratios (IC50 for off-target vs. primary target). For mechanistic studies, apply transcriptomic or proteomic profiling to identify downstream pathways affected by off-target binding .

Q. What statistical approaches are recommended for reconciling contradictory efficacy data in preclinical models?

- Methodological Answer : Apply meta-analysis techniques to aggregate data across studies, adjusting for heterogeneity (e.g., random-effects models). Use sensitivity analysis to identify outliers or confounding variables (e.g., dosing regimen, animal strain). Validate findings with in silico simulations (e.g., molecular dynamics) to assess target engagement consistency .

Methodological Resources and Compliance

- Data Reproducibility : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing raw spectra, chromatograms, and datasets in repositories like Figshare or Zenodo .

- Ethical and Regulatory Compliance : For human tissue studies, adhere to IRB protocols and GDPR/hipaa guidelines for anonymized data handling . For animal research, follow ARRIVE 2.0 guidelines for experimental reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products